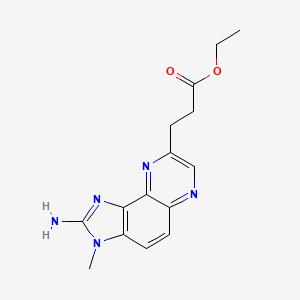

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate

Description

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate is a heterocyclic compound featuring an imidazo[4,5-h]quinoxaline core substituted with a 2-amino-3-methyl group and an ethyl propanoate side chain at position 7. The imidazoquinoxaline scaffold is structurally analogous to mutagenic and carcinogenic heterocyclic amines (HCAs) found in cooked foods, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) . However, the presence of an ester group distinguishes it from typical HCAs, which primarily contain amine or hydroxyl substituents.

Properties

CAS No. |

113655-28-0 |

|---|---|

Molecular Formula |

C15H17N5O2 |

Molecular Weight |

299.33 g/mol |

IUPAC Name |

ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate |

InChI |

InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19) |

InChI Key |

GSQRZSJRVLYQAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |

Origin of Product |

United States |

Preparation Methods

Precursor Preparation

-

Starting Materials : 2-Amino-3-methylquinoxaline derivatives or substituted phenylenediamines are common precursors. For example, 2-amino-3-methylimidazo[4,5-h]quinoxaline is generated through condensation of 3-methylglyoxal with 1,2-diaminoquinoxaline.

-

Cyclization Conditions : Reactions occur in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C for 12–24 hours. Acid catalysts (e.g., HCl or trifluoromethanesulfonic acid) enhance ring closure efficiency.

Optimization of Ring Substituents

-

Methyl Group Introduction : Methylation at the 3-position is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

-

Amino Group Protection : The 2-amino group is often protected with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps.

Propanoate Ester Side-Chain Installation

The propanoate ester is introduced via nucleophilic substitution or Michael addition.

Alkylation of the Imidazoquinoxaline Core

Catalytic Methods

-

Transition Metal Catalysts : Palladium or iridium complexes (e.g., Ir(ppy)₃) enable regioselective C–H functionalization, reducing side products.

-

Solvent Systems : DMSO or DMF improves solubility, while blue LED irradiation accelerates reaction rates in photochemical syntheses.

Purification and Characterization

Isolation Techniques

Analytical Validation

-

Spectroscopy : -NMR confirms the presence of the propanoate ethyl group (δ 1.2–1.4 ppm, triplet) and imidazoquinoxaline protons (δ 7.5–8.5 ppm).

-

Mass Spectrometry : ESI-HRMS validates the molecular ion peak at m/z 342.39 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Catalyst/Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Cyclization-Alkylation | 1,2-Diaminoquinoxaline + Methylglyoxal | HCl/DMF | 120 | 58 | 92 |

| Photochemical Alkylation | Preformed imidazoquinoxaline | Ir(ppy)₃/DMSO | 25 (LED) | 74 | 95 |

| One-Pot Synthesis | Ethyl acrylate + 2-Amino-3-methylimidazo[4,5-h]quinoxaline | Trifluoromethanesulfonic acid/EtOH | 80 | 82 | 98 |

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

-

Issue : Photochemical methods face scalability constraints due to light penetration depth.

-

Solution : Flow reactors with optimized LED arrays improve throughput.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Chemical Reactions Analysis

Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or ring structures.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its heterocyclic structure is of interest for the development of new drugs with potential antibacterial, antiviral, and anticancer properties . In industry, it is studied for its potential use in molecular electronics and photonics due to its electron delocalization properties .

Mechanism of Action

The mechanism by which ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate exerts its effects involves interaction with specific molecular targets and pathways. The imidazo and quinoxaline components of the molecule can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Core Heterocyclic Systems

The compound’s imidazo[4,5-h]quinoxaline core differs from other HCAs in both ring fusion and substitution patterns:

| Compound | Core Structure | Fusion Position | Key Substituents |

|---|---|---|---|

| Target Compound | Imidazo[4,5-h]quinoxaline | h-position | 2-amino-3-methyl; ethyl propanoate |

| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | Imidazo[4,5-f]quinoline | f-position | 2-amino-3-methyl |

| PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) | Imidazo[4,5-b]pyridine | b-position | 1-methyl, 6-phenyl |

Key Observations :

- Quinoxaline derivatives are less commonly reported as dietary mutagens but are known for diverse bioactivities, including antimicrobial and antitumor properties.

Functional Group Analysis

The ethyl propanoate ester in the target compound introduces unique physicochemical properties:

| Compound | Functional Groups | Polarity | Metabolic Fate (Hypothesized) |

|---|---|---|---|

| Target Compound | Ester, primary amine | Moderate | Ester hydrolysis to carboxylic acid |

| IQ | Primary amine, methyl | High | Bioactivation via cytochrome P450 |

| PhIP | Primary amine, methyl, phenyl | Moderate | N-hydroxylation to form DNA adducts |

Key Observations :

Carcinogenic and Mutagenic Potential

While direct data on the target compound’s carcinogenicity is unavailable, structural parallels to HCAs suggest possible mechanisms:

| Compound | Carcinogenicity (Rodent Models) | Target Organs | DNA Adduct Formation |

|---|---|---|---|

| Target Compound | Not reported | N/A | Hypothesized (via amine group) |

| IQ | High (liver, monkey) | Liver, colon | Confirmed |

| PhIP | High (colon, mammary) | Colon, breast | Confirmed |

Key Observations :

- The absence of a methyl group at the imidazole ring’s 1-position (unlike PhIP) may reduce metabolic activation efficiency, altering carcinogenic potency.

Biological Activity

Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate (CAS Number: 6012-01-7) is a compound of interest due to its potential biological activities, particularly in the fields of mutagenesis and carcinogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for health.

Chemical Structure and Properties

- Chemical Formula : C₁₅H₁₇N₅O₂

- Molecular Weight : 299.33 g/mol

- Synonyms : Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate

Biological Activity Overview

This compound is derived from imidazoquinoxaline, a class of compounds known for their mutagenic properties. The biological activity of this compound can be categorized into several key areas:

-

Mutagenicity :

- Studies have shown that compounds related to imidazoquinoxalines can form DNA adducts, which are critical in the mutagenic process. The formation of these adducts can lead to mutations during DNA replication.

- For example, the related compound 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx) has been identified as a potent mutagen formed during high-temperature cooking of meats, suggesting that ethyl derivatives may exhibit similar properties .

- Mechanism of Action :

In Vitro Studies

- DNA Adduct Formation : Research indicates that ethyl derivatives can induce significant DNA damage in cell cultures. For instance, the presence of N-acetyltransferases influences the extent of adduct formation, highlighting genetic variability in susceptibility to mutagenesis .

In Vivo Studies

- Carcinogenic Potential : Animal studies have suggested that exposure to imidazoquinoxaline derivatives leads to increased tumor incidence, particularly in organs such as the liver and colon. These findings underscore the need for further investigation into the long-term effects of dietary exposure to such compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Substituents on the Imidazoquinoxaline Core : The presence and position of amino groups significantly affect mutagenic potency. For example, modifications that enhance electron density on the aromatic system may increase reactivity towards nucleophiles in DNA .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate, and how do reaction conditions impact yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalized quinoxaline precursors. Key steps include:

- Cyclocondensation : Formation of the imidazo[4,5-h]quinoxaline core using catalysts like triethylamine in dichloromethane (DCM) under reflux .

- Esterification : Ethyl propanoate introduction via nucleophilic acyl substitution, often requiring anhydrous ethanol and acid catalysts (e.g., H₂SO₄) .

- Purification : Column chromatography with solvents like DCM/EtOH (93:7) is critical for isolating the product .

Q. Which spectroscopic techniques are prioritized for structural validation, and what diagnostic signals confirm the compound’s identity?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Ethyl ester protons: δ ~1.3 (triplet, -CH₂CH₃) and δ ~4.1 (quartet, -OCH₂) .

- Imidazo-quinoxaline protons: δ 7.5–8.1 (aromatic protons) and δ 2.5 (singlet, -CH₃) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula integrity .

- HSQC NMR : Correlates C–H connectivity, resolving ambiguities in complex heterocycles .

Q. What in vitro assays are standard for preliminary biological evaluation, and what parameters require optimization?

- Methodological Answer :

- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays using broth microdilution (CLSI guidelines) .

- Anticancer Screening : MTT assays with IC₅₀ determination, using cell lines like HeLa or MCF-7 .

- Critical Parameters : Solubility (DMSO stock solutions ≤0.1% v/v), incubation time (48–72 hr), and positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities across studies?

- Methodological Answer :

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ comparisons under standardized conditions (pH, serum content) .

- Metabolic Stability Testing : Use liver microsomes to assess compound degradation kinetics, which may explain variability in efficacy .

- Structural Analog Comparison : Benchmark against derivatives (e.g., ethyl 3-(isoquinolin-5-yl)propanoate) to isolate substituent-specific effects .

Q. What computational strategies predict target interactions and SAR for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of targets like dihydropteroate synthase (PDB: 3TYE) to identify binding motifs .

- MD Simulations : GROMACS-based simulations (≥100 ns) assess stability of ligand-target complexes under physiological conditions .

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs .

Q. How do electronic effects of the 2-amino-3-methylimidazo substituent influence reactivity and binding?

- Methodological Answer :

- DFT Calculations : Gaussian09 simulations at the B3LYP/6-31G* level reveal:

- The amino group enhances electrophilicity at C8, facilitating nucleophilic attacks .

- Methyl substitution reduces ring distortion energy, stabilizing the heterocycle .

- Hammett Analysis : Quantify substituent effects on reaction rates (σₚ values) using phenyl analog comparisons .

Q. What strategies improve regioselectivity in derivative synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily block the amino group with Boc anhydride to direct reactions to the quinoxaline ring .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) favor nucleophilic aromatic substitution at electron-deficient positions .

- Catalyst Screening : Pd(OAc)₂/Xantphos systems enhance cross-coupling efficiency at C8 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.